Rapastinel

Description

Properties

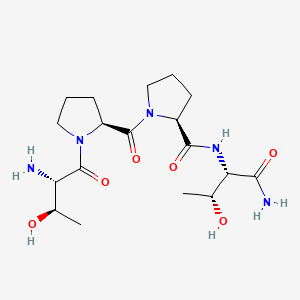

IUPAC Name |

(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBQQARAXHVEGD-BSOLPCOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030481 | |

| Record name | Rapastinel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117928-94-6 | |

| Record name | Rapastinel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117928946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rapastinel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rapastinel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAPASTINEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1X56B95E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structure and synthesis of the tetrapeptide Rapastinel

An In-depth Technical Guide to the Structure and Synthesis of the Tetrapeptide Rapastinel

Introduction

Rapastinel (formerly known as GLYX-13) is a tetrapeptide with the amino acid sequence Threonine-Proline-Proline-Threonine-amide (TPPT-NH2).[1][2] It is a centrally active, intravenously administered molecule that has been investigated for its potential as a rapid-acting antidepressant for treatment-resistant depression.[3] Unlike many antidepressants, Rapastinel modulates the glutamatergic system, specifically targeting the N-methyl-D-aspartate receptor (NMDAR).[3][4] This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of Rapastinel, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Rapastinel is a synthetic tetrapeptide amide with a well-defined primary and secondary structure. Its sequence is H-Thr-Pro-Pro-Thr-NH2. The molecule was originally derived from a hypervariable region of the monoclonal antibody B6B21.

Nuclear Magnetic Resonance (NMR) analysis has revealed that Rapastinel adopts a stable three-dimensional conformation, specifically a rigid β-I type turn. This structure is stabilized by internal hydrogen bonds, which contributes to its stability and biological activity.

Table 1: Physicochemical Properties of Rapastinel

| Property | Value |

| IUPAC Name | (S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-[(S)-1-((2S,3R)-2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

| Chemical Formula | C18H31N5O6 |

| Molar Mass | 413.475 g·mol−1 |

| CAS Number | 117928-94-6 |

| Solubility | Soluble in DMSO (up to 83 mg/mL) |

Synthesis of Rapastinel

The synthesis of Rapastinel, a C-terminally amidated tetrapeptide, can be efficiently achieved using Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Protocol for Solid-Phase Synthesis of H-Thr-Pro-Pro-Thr-NH2

The following is a generalized protocol for the synthesis of Rapastinel using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which is a common strategy in SPPS.

Materials:

-

Rink Amide resin (for C-terminal amide)

-

Fmoc-protected amino acids: Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water

-

Washing solvents: DMF, DCM, Methanol

Methodology:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling (Threonine):

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Activate the carboxyl group of Fmoc-Thr(tBu)-OH using HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react to form a peptide bond.

-

Wash the resin to remove excess reagents.

-

-

Second Amino Acid Coupling (Proline):

-

Deprotect the Fmoc group from the newly added threonine residue.

-

Wash the resin.

-

Couple the next amino acid, Fmoc-Pro-OH, using the same activation and coupling procedure.

-

Wash the resin.

-

-

Third Amino Acid Coupling (Proline):

-

Repeat the deprotection, washing, and coupling steps with Fmoc-Pro-OH.

-

-

Fourth Amino Acid Coupling (Threonine):

-

Repeat the deprotection, washing, and coupling steps with Fmoc-Thr(tBu)-OH.

-

-

Final Deprotection: Remove the N-terminal Fmoc group from the final threonine residue.

-

Cleavage and Deprotection:

-

Wash the fully assembled, protected peptide-resin.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (tBu from Threonine).

-

-

Purification:

-

Precipitate the crude peptide in cold ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

-

Synthesis Workflow Diagram

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Rapastinel.

Mechanism of Action and Signaling Pathways

Rapastinel exerts its effects by acting as a positive allosteric modulator (PAM) of the NMDA receptor. It binds to a novel site on the NMDAR complex, distinct from the glycine (B1666218) co-agonist site, to enhance receptor activity. This modulation leads to a cascade of downstream signaling events that are believed to underlie its rapid and sustained antidepressant effects.

Key aspects of Rapastinel's mechanism include:

-

NMDA Receptor Potentiation: At therapeutic concentrations, Rapastinel enhances glutamate-mediated NMDAR activity. This leads to an increased influx of Ca2+ into the neuron.

-

Activation of Signaling Cascades: The enhanced NMDAR function triggers the activation of key intracellular signaling pathways, including the mTORC1 and ERK pathways. Activation of these pathways is crucial for protein synthesis and synaptic plasticity.

-

BDNF Release: Rapastinel has been shown to rapidly increase the release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and growth.

-

Synaptic Plasticity: The ultimate effect of this signaling cascade is the enhancement of synaptic plasticity, including an increase in long-term potentiation (LTP) and the formation of new dendritic spines in brain regions like the medial prefrontal cortex (mPFC) and hippocampus.

Table 2: Quantitative Data on Rapastinel's Biological Activity

| Parameter | Finding | Reference |

| Optimal Antidepressant Dose | 3 mg/kg IV in Porsolt forced swim test (rats) | |

| NMDA Receptor Modulation | Optimal increase in [3H]MK-801 binding at 1-10 µM | |

| Synaptic Plasticity | Significantly enhances the formation of LTP in hippocampal and mPFC slices 24 hours post-dosing | |

| NMDAR-mediated EPSCs | Increases the amplitude of NMDAR-mediated excitatory postsynaptic currents (EPSCs) with 100 nM or 1 μM Rapastinel |

Signaling Pathway Diagram

Caption: Rapastinel's proposed signaling pathway.

Key Experimental Protocols

In Vitro Electrophysiology: Measurement of NMDAR-Mediated EPSCs

This protocol is used to determine the effect of Rapastinel on NMDAR function at the synaptic level.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., from the medial prefrontal cortex) from rodents.

-

Recording Setup: Place a slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Whole-Cell Patch-Clamp: Obtain whole-cell voltage-clamp recordings from pyramidal neurons.

-

Pharmacological Isolation: Isolate NMDAR-mediated excitatory postsynaptic currents (EPSCs) by including antagonists for AMPA and GABAA receptors in the aCSF.

-

Baseline Recording: Stimulate presynaptic afferents and record baseline NMDAR-EPSCs.

-

Rapastinel Application: Bath-apply Rapastinel at desired concentrations (e.g., 100 nM, 1 µM).

-

Post-Drug Recording: Record NMDAR-EPSCs in the presence of Rapastinel.

-

Data Analysis: Compare the amplitude and kinetics of the EPSCs before and after Rapastinel application to quantify its modulatory effect.

Western Blotting for Signaling Protein Phosphorylation

This protocol is used to measure the activation of intracellular signaling pathways like ERK and mTOR.

Methodology:

-

Cell/Tissue Treatment: Treat primary neuronal cultures or administer Rapastinel to animals in vivo.

-

Protein Extraction: Lyse the cells or dissected brain tissue (e.g., mPFC) to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., pERK, pmTOR) and total protein as a loading control.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantification: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

Rapastinel is a tetrapeptide NMDAR positive allosteric modulator with a unique mechanism of action that promotes synaptic plasticity. Its defined chemical structure and the feasibility of its synthesis via established methods like SPPS make it an important tool for neuroscience research. The detailed understanding of its signaling pathways, involving the activation of mTORC1, ERK, and increased BDNF release, provides a molecular basis for its rapid antidepressant effects. The experimental protocols outlined in this guide serve as a foundation for further investigation into Rapastinel and other glutamatergic modulators for neuropsychiatric disorders.

References

- 1. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of rapastinel (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. Rapastinel - Wikipedia [en.wikipedia.org]

- 4. Rapastinel, a novel glutamatergic agent with ketamine-like antidepressant actions: Convergent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of GLYX-13 (Rapastinel): A Technical Guide to a Novel Antidepressant Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLYX-13, later known as rapastinel, emerged as a promising novel antidepressant with a unique mechanism of action targeting the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the history, development, and scientific underpinnings of GLYX-13. It details its discovery, mechanism of action as a glycine-site functional partial agonist, preclinical evidence of rapid and sustained antidepressant and cognitive-enhancing effects, and its journey through clinical trials. Despite early positive results, rapastinel ultimately failed to meet its primary endpoints in Phase 3 clinical trials, leading to the discontinuation of its development for major depressive disorder. This document serves as a detailed resource, summarizing key quantitative data, outlining experimental protocols, and visualizing the molecular pathways and experimental designs that defined the trajectory of this once-promising therapeutic agent.

Introduction: A Novel Approach to Antidepressant Therapy

The development of GLYX-13 represented a significant shift in the search for more effective and rapid-acting antidepressants. Traditional monoaminergic antidepressants often have a delayed onset of action and a significant portion of patients do not achieve an adequate response. The discovery of the rapid antidepressant effects of the NMDA receptor antagonist ketamine opened a new avenue for research into glutamatergic system modulation for the treatment of depression. However, the psychotomimetic side effects and abuse potential of ketamine limited its widespread clinical use.

GLYX-13 emerged as a potential solution to this challenge. As a tetrapeptide (Thr-Pro-Pro-Thr-NH2), it was designed to modulate the NMDA receptor differently from ketamine.[1][2][3] It acts as a functional partial agonist at the glycine (B1666218) co-agonist site of the NMDA receptor, a mechanism intended to achieve therapeutic effects without the adverse side effects associated with channel-blocking antagonists.[1][2] Preclinical and early clinical studies showed that GLYX-13 produced rapid and long-lasting antidepressant-like effects, coupled with cognitive enhancement and a favorable safety profile.

History and Development

Discovery from a Monoclonal Antibody

The journey of GLYX-13 began with the creation of a monoclonal antibody, B6B21, which demonstrated the ability to modulate the NMDA receptor at the glycine site. Researchers cloned and sequenced the hypervariable regions of this antibody and synthesized a series of peptides based on these sequences. Through screening, the tetrapeptide TPPT-amide, designated GLYX-13, was identified as the most potent modulator.

Preclinical Development

Preclinical studies in rodent models were instrumental in characterizing the pharmacological profile of GLYX-13. These studies consistently demonstrated its potential as a rapid-acting antidepressant and cognitive enhancer.

-

Antidepressant-like Activity: In various animal models of depression, including the forced swim test and learned helplessness, a single administration of GLYX-13 produced significant antidepressant-like effects. Notably, these effects were observed within hours and could last for up to a week.

-

Cognitive Enhancement: GLYX-13 was also shown to be a robust cognitive enhancer in multiple learning and memory paradigms.

-

Favorable Side-Effect Profile: Crucially, preclinical studies indicated that GLYX-13 did not produce the psychotomimetic side effects associated with ketamine, such as hyperlocomotion, nor did it show potential for abuse.

Clinical Trials: From Promise to Disappointment

The promising preclinical data propelled GLYX-13 into clinical development, where it was rebranded as rapastinel.

-

Phase 1 and 2 Trials: Early-phase clinical trials in patients with treatment-resistant depression showed that intravenous GLYX-13 was well-tolerated and produced rapid and statistically significant reductions in depressive symptoms as measured by the Hamilton Depression Rating Scale (HAM-D17) and the Bech-6 scale. The antidepressant effects were observed within hours of a single dose and were sustained for an average of seven days. These studies also confirmed the lack of psychotomimetic side effects.

-

Phase 3 Trials and Discontinuation: Despite the encouraging results from earlier trials, Allergan, the company that acquired Naurex (the original developer), announced in 2019 that three pivotal Phase 3 trials of rapastinel as an adjunctive treatment for major depressive disorder failed to meet their primary and key secondary endpoints. The rapastinel treatment arms did not demonstrate a statistically significant difference from placebo. Following these results, the development of rapastinel for this indication was discontinued.

Mechanism of Action

GLYX-13 exerts its effects through a unique interaction with the NMDA receptor, a key player in synaptic plasticity, learning, and memory.

Glycine-Site Functional Partial Agonist

GLYX-13 functions as a partial agonist at the glycine co-agonist site on the NMDA receptor. Unlike full agonists, which maximally activate the receptor, and antagonists, which block it, a partial agonist produces a submaximal response. This nuanced modulation is believed to be key to its therapeutic window, allowing for the beneficial effects on synaptic plasticity without the excitotoxicity or dissociative effects associated with excessive activation or blockade of the NMDA receptor.

Downstream Signaling Pathways

The binding of GLYX-13 to the NMDA receptor initiates a cascade of intracellular signaling events that are thought to underlie its antidepressant and cognitive-enhancing effects.

-

mTORC1 Pathway Activation: A single dose of GLYX-13 has been shown to rapidly activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway in the prefrontal cortex (PFC). The mTORC1 pathway is a critical regulator of protein synthesis, which is essential for synaptic plasticity. Inhibition of mTORC1 has been shown to block the antidepressant-like behavioral effects of GLYX-13.

-

BDNF Signaling: The antidepressant actions of GLYX-13 are also dependent on brain-derived neurotrophic factor (BDNF) signaling. BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity. GLYX-13 has been shown to increase the release of BDNF, which in turn activates its receptor, TrkB, leading to downstream signaling that promotes synaptic strengthening.

-

Synaptic Plasticity and Spinogenesis: The activation of these signaling pathways culminates in changes in synaptic plasticity, including the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory. GLYX-13 has also been observed to increase the number and function of dendritic spines, the small protrusions on neurons where synapses are located.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of GLYX-13.

Table 1: Preclinical Efficacy of GLYX-13

| Parameter | Model/Assay | Species | Dose | Result | Citation |

| Antidepressant-Like Effect | Forced Swim Test (Floating Time) | Rat | 3 mg/kg, IV | Significant reduction 24h post-dose | |

| Forced Swim Test (Floating Time) | Rat | 3 mg/kg, IV | Significant reduction 1 week post-dose | ||

| NMDA Receptor Modulation | [³H]MK-801 Binding | Rat forebrain membranes | 1-10 µM | Optimal increase in binding | |

| Cognitive Enhancement | Morris Water Maze | Rat | 1 mg/kg, IV | Significant improvement in learning | |

| Trace Eyeblink Conditioning | Rat | 1 mg/kg, IV | Significant enhancement of conditioning |

Table 2: Clinical Efficacy of GLYX-13 (Phase 2)

| Parameter | Population | Dose | Primary Endpoint | Result | Citation |

| Change in HAM-D17 Score | MDD, inadequate response to antidepressants | 5 mg/kg, IV | Change from baseline at Day 7 | Statistically significant reduction vs. placebo | |

| MDD, inadequate response to antidepressants | 10 mg/kg, IV | Change from baseline at Day 7 | Statistically significant reduction vs. placebo | ||

| Change in Bech-6 Score | MDD, inadequate response to antidepressants | 5 and 10 mg/kg, IV | Change from baseline at 2 hours | Rapid and significant reduction vs. placebo |

Detailed Experimental Protocols

[³H]MK-801 Binding Assay for NMDA Receptor Modulation

This assay is used to assess the ability of a compound to modulate the NMDA receptor by measuring the binding of the radiolabeled channel blocker [³H]MK-801.

Materials:

-

Rat forebrain membranes

-

Tris-HCl buffer (pH 7.4)

-

[³H]MK-801 (5 nM)

-

Test compound (e.g., GLYX-13)

-

Non-specific binding control: MK-801 (10 µM)

-

Glutamate

-

Glycine-free buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat forebrain membranes in Tris-HCl buffer.

-

In a reaction tube, combine the membrane preparation, [³H]MK-801, and the test compound at various concentrations in a glycine-free buffer containing glutamate.

-

For determining non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled MK-801.

-

Incubate the mixture for 180 minutes at 25°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound [³H]MK-801 using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

Rat Forced Swim Test (Porsolt Test)

This is a widely used behavioral test to screen for antidepressant-like activity in rodents.

Materials:

-

Male Sprague-Dawley rats

-

Cylindrical water tank (approximately 40 cm high, 20 cm in diameter)

-

Water (23-25°C) filled to a depth of 30 cm

-

Video recording equipment

-

Test compound (e.g., GLYX-13) or vehicle control

Procedure:

-

Pre-test Session (Day 1):

-

Individually place each rat into the water-filled cylinder for a 15-minute session.

-

This initial exposure induces a state of behavioral despair in the subsequent test.

-

After 15 minutes, remove the rats, dry them, and return them to their home cages.

-

-

Drug Administration:

-

Administer the test compound (e.g., GLYX-13 intravenously) or vehicle control at a specified time before the test session (e.g., 24 hours).

-

-

Test Session (Day 2):

-

24 hours after the pre-test session, place the rats back into the water-filled cylinders for a 5-minute test session.

-

Record the entire session using a video camera.

-

-

Behavioral Scoring:

-

An observer, blind to the treatment conditions, scores the video recordings for the duration of immobility.

-

Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep the head above water.

-

A decrease in the duration of immobility is indicative of an antidepressant-like effect.

-

Mandatory Visualizations

Signaling Pathways

References

- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 2. mccormick.northwestern.edu [mccormick.northwestern.edu]

- 3. The long-lasting antidepressant effects of rapastinel (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Rapastinel's Crucial Role in Synaptic Plasticity and Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapastinel (formerly GLYX-13) is a tetrapeptide with a novel mechanism of action as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. Unlike traditional NMDA receptor antagonists, Rapastinel enhances receptor function, leading to the facilitation of synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory. This in-depth guide explores the core mechanisms by which Rapastinel influences synaptic plasticity and LTP, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of neuroscience and mental health.

Mechanism of Action at the NMDA Receptor

Rapastinel's primary molecular target is the NMDA receptor, a critical component in the machinery of synaptic plasticity. Initially thought to be a glycine-site partial agonist, more recent evidence indicates that Rapastinel acts as a positive allosteric modulator, binding to a novel site on the NMDA receptor, independent of the glycine (B1666218) co-agonist site.[1][2] This modulation enhances the receptor's response to glutamate, leading to an increased influx of calcium ions (Ca2+) upon activation.[1] This action is dose-dependent, with an inverted U-shaped response curve observed in several studies.[1][3]

Quantitative Effects on Long-Term Potentiation (LTP)

Rapastinel has been shown to robustly enhance the magnitude and duration of LTP in key brain regions associated with learning, memory, and mood regulation, such as the hippocampus and the medial prefrontal cortex (mPFC).

Table 1: In Vitro Effects of Rapastinel on LTP in the Medial Prefrontal Cortex (mPFC)

| Concentration | Effect on LTP Magnitude | Duration of Enhancement | Reference |

| 100 nM | Maximal enhancement | Acutely during application | |

| 1 µM | Reduced LTP magnitude | Acutely during application |

Table 2: Ex Vivo Effects of a Single In Vivo Rapastinel Dose on Hippocampal LTP

| In Vivo Dose | Time Post-Administration | Effect on LTP Magnitude | Reference |

| 3 mg/kg (IV) | 24 hours | Significantly enhanced | |

| 3 mg/kg (IV) | 1 week | Significantly enhanced | |

| 3 mg/kg (IV) | 2 weeks | Significantly enhanced | |

| 3 mg/kg (IV) | 4 weeks | No significant enhancement |

Table 3: Effects of Rapastinel on NMDA Receptor-Mediated Currents

| Concentration | Effect on NMDA-R Current | Brain Region | Reference |

| 100 nM | Increased excitatory postsynaptic currents (EPSCs) | mPFC | |

| 1 µM | Increased excitatory postsynaptic currents (EPSCs) | mPFC | |

| 0.1 µM | Increased NMDA-inward current | mPFC | |

| 1 µM | Increased NMDA-inward current | mPFC | |

| 10 µM | No effect on NMDA-inward current | mPFC |

Signaling Pathways Modulated by Rapastinel

Rapastinel's enhancement of NMDA receptor function initiates a cascade of downstream signaling events that are crucial for the induction and maintenance of LTP and synaptic plasticity. The two most prominent pathways are the Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR) signaling pathways.

BDNF/TrkB Signaling Pathway

The influx of Ca2+ through the NMDA receptor activates signaling cascades that lead to the release of BDNF. BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a signaling cascade that promotes synaptogenesis, and the structural and functional changes associated with LTP.

mTOR Signaling Pathway

The mTOR signaling pathway is a key regulator of protein synthesis, which is essential for the long-lasting changes in synaptic strength that characterize LTP. Activation of NMDA receptors by Rapastinel can lead to the activation of the mTORC1 complex, which in turn phosphorylates downstream targets like p70S6K and 4E-BP1 to promote the translation of synaptic proteins.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature on Rapastinel's effects on synaptic plasticity.

Ex Vivo Electrophysiology for LTP Measurement

This protocol is a composite of methodologies described in studies investigating the effects of in vivo Rapastinel administration on ex vivo LTP.

Artificial Cerebrospinal Fluid (aCSF) Composition (in mM): 124 NaCl, 4 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, pH 7.4, gassed with 95% O2/5% CO2.

LTP Induction Protocol (Theta Burst Stimulation - TBS): 3 high-frequency trains of 10 x 100 Hz bursts with 5 pulses each, at a 200 ms (B15284909) inter-burst interval. Each train is 2 seconds in duration, with trains applied 3 minutes apart.

In Vitro Whole-Cell Patch-Clamp Recordings

This protocol is based on methods used to measure NMDA receptor-mediated currents in cultured neurons or acute brain slices.

-

Cell/Slice Preparation: Prepare primary cortical neuron cultures or acute brain slices as described above.

-

Electrode Preparation: Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ.

-

Internal Solution (example, in mM): 120 Cs-gluconate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 5 QX-314, pH adjusted to 7.2 with CsOH.

-

External Solution: Standard aCSF. For isolating NMDA currents, include antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin).

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a pyramidal neuron.

-

Hold the membrane potential at -70 mV.

-

Apply a voltage step to +40 mV to relieve the Mg2+ block of the NMDA receptor.

-

Puff-apply NMDA (e.g., 100 µM) to elicit a current.

-

Bath-apply Rapastinel at the desired concentration and repeat the NMDA puff application to measure the potentiated current.

-

Discussion and Future Directions

Rapastinel's unique mechanism as a positive allosteric modulator of the NMDA receptor presents a promising avenue for the development of novel therapeutics for mood disorders and cognitive enhancement. Its ability to enhance synaptic plasticity and LTP without the psychotomimetic side effects associated with NMDA receptor antagonists like ketamine makes it a particularly attractive candidate.

Future research should focus on further elucidating the precise binding site of Rapastinel on the NMDA receptor complex. A deeper understanding of the downstream signaling cascades, including the interplay between the BDNF and mTOR pathways, will be crucial for optimizing the therapeutic potential of this class of compounds. Additionally, exploring the effects of Rapastinel on other forms of synaptic plasticity, such as long-term depression (LTD), will provide a more complete picture of its impact on synaptic function. The long-lasting effects of a single dose of Rapastinel on LTP suggest that it may induce metaplastic changes, a "plasticity of plasticity," which warrants further investigation.

Conclusion

Rapastinel's role in promoting synaptic plasticity and LTP is well-supported by a growing body of preclinical evidence. By directly enhancing NMDA receptor function, it triggers key signaling pathways that lead to lasting changes in synaptic strength. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Rapastinel and similar compounds in addressing a range of neurological and psychiatric disorders.

References

- 1. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preclinical Evidence for Rapastinel's Antidepressant Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the antidepressant effects of Rapastinel (formerly GLYX-13). It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Introduction

Rapastinel is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It has demonstrated rapid and long-lasting antidepressant-like properties in various animal models.[1][2] Unlike the NMDA receptor antagonist ketamine, Rapastinel is a glycine-site partial agonist or a positive allosteric modulator, enhancing NMDA receptor function without inducing psychotomimetic side effects.[3] This guide synthesizes the key preclinical findings that have elucidated its unique mechanism of action and antidepressant potential.

Mechanism of Action

Rapastinel's primary mechanism of action involves the modulation of the NMDA receptor, a critical component of glutamatergic neurotransmission implicated in the pathophysiology of depression. It binds to a novel site on the NMDA receptor, distinct from the glycine (B1666218) co-agonist site, leading to an enhancement of receptor function. This positive modulation triggers a cascade of downstream signaling events that are believed to underlie its rapid antidepressant effects.

The activation of the NMDA receptor by Rapastinel leads to the stimulation of the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways. This, in turn, promotes the synthesis and release of key neurotrophic factors, most notably the brain-derived neurotrophic factor (BDNF). BDNF then activates its receptor, Tropomyosin receptor kinase B (TrkB), leading to enhanced synaptic plasticity, synaptogenesis, and ultimately, the reversal of stress-induced neuronal atrophy associated with depression. The antidepressant-like effects of Rapastinel have been shown to be dependent on the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, similar to other rapid-acting antidepressants.

Figure 1: Simplified signaling pathway of Rapastinel's antidepressant action.

Preclinical Efficacy in Animal Models of Depression

Rapastinel has demonstrated significant antidepressant-like effects in a variety of well-established rodent models of depression. These models are designed to mimic certain behavioral aspects of human depression and are widely used for screening potential antidepressant compounds.

Forced Swim Test (FST)

The Forced Swim Test is a behavioral despair model where rodents are placed in an inescapable cylinder of water. A common measure of antidepressant efficacy is a reduction in the duration of immobility, which is interpreted as an active coping strategy.

Experimental Protocol:

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-20 cm, preventing the animal from touching the bottom or escaping.

-

Procedure: Animals (rats or mice) are individually placed in the cylinder for a 6-minute session. The duration of immobility (defined as the lack of movement other than that necessary to keep the head above water) is typically scored during the last 4 minutes of the test.

-

Drug Administration: Rapastinel or vehicle is administered intravenously (IV) at specified times before the test.

Figure 2: Experimental workflow for the Forced Swim Test.

Quantitative Data Summary:

| Animal Model | Dose (mg/kg, IV) | Time Point | % Reduction in Immobility (vs. Vehicle) | Reference |

| Rat | 3 | 1 hour | ~40% | |

| Rat | 3 | 24 hours | ~35% | |

| Mouse | 5 | Not Specified | Significant | |

| Mouse | 10 | Not Specified | Significant |

Tail Suspension Test (TST)

The Tail Suspension Test is another widely used model of behavioral despair, primarily in mice. Mice are suspended by their tails, and the duration of immobility is measured as an indicator of a depressive-like state.

Experimental Protocol:

-

Apparatus: Mice are suspended by their tails from a ledge or a suspension bar using adhesive tape, at a height where they cannot escape or hold onto nearby surfaces. The area is often enclosed to prevent visual observation of other animals.

-

Procedure: The test duration is typically 6 minutes, and the total time spent immobile is recorded.

-

Drug Administration: Rapastinel or vehicle is administered prior to the test.

Quantitative Data Summary:

| Animal Model | Dose (mg/kg, IV) | % Reduction in Immobility (vs. Vehicle) | Reference |

| Mouse | 5 | Significant | |

| Mouse | 10 | Significant |

Learned Helplessness

The learned helplessness paradigm involves exposing animals to uncontrollable and inescapable stress (e.g., footshocks), which subsequently leads to a failure to escape a noxious stimulus in a new situation where escape is possible. This is considered a model of stress-induced depression.

Experimental Protocol:

-

Induction Phase: Animals are exposed to a series of inescapable footshocks.

-

Testing Phase: 24 hours later, animals are placed in a shuttle box where they can escape a footshock by moving to another compartment. The number of failures to escape is recorded.

-

Drug Administration: Rapastinel or vehicle is administered before the testing phase.

Quantitative Data Summary:

| Animal Model | Dose (mg/kg, IV) | % Reduction in Escape Failures (vs. Vehicle) | Reference |

| Rat | 3 | ~60% |

Chronic Unpredictable Stress (CUS)

The Chronic Unpredictable Stress model exposes animals to a series of mild, unpredictable stressors over an extended period (e.g., 21 days) to induce a depressive-like state, characterized by anhedonia (reduced sucrose (B13894) preference) and behavioral despair.

Experimental Protocol:

-

Stress Regimen: For 21 days, rats are subjected to a varying sequence of stressors, such as cage tilt, wet bedding, light/dark cycle reversal, and restraint stress.

-

Behavioral Testing: Following the stress period, behaviors such as sucrose preference, performance in the FST, and novelty-suppressed feeding are assessed.

-

Drug Administration: A single dose of Rapastinel is administered after the stress period.

Quantitative Data Summary:

| Behavioral Test | Dose (mg/kg, IV) | Outcome | Reference |

| Sucrose Preference | 3 | Significant reversal of CUS-induced deficit | |

| Forced Swim Test | 3 | Significant reduction in immobility | |

| Novelty-Suppressed Feeding | 3 | Significant reduction in latency to feed |

Neuroplasticity and Synaptic Effects

Rapastinel has been shown to induce long-lasting changes in synaptic plasticity, which are thought to be crucial for its sustained antidepressant effects.

-

Long-Term Potentiation (LTP): A single dose of Rapastinel has been shown to enhance LTP, a cellular mechanism underlying learning and memory, in the hippocampus and medial prefrontal cortex for at least two weeks post-dosing.

-

Dendritic Spine Density: Rapastinel increases the density of mature dendritic spines in the dentate gyrus and medial prefrontal cortex 24 hours after a single injection, indicating the formation of new synaptic connections.

Figure 3: Logical flow from Rapastinel administration to antidepressant effects.

Conclusion

The preclinical evidence strongly supports the antidepressant potential of Rapastinel. Its unique mechanism as a positive modulator of the NMDA receptor leads to the activation of key signaling pathways involved in neuroplasticity, resulting in rapid and sustained antidepressant-like effects in various animal models. The lack of ketamine-like side effects in these preclinical studies further highlights its favorable profile. While later-stage clinical trials did not meet their primary endpoints, the preclinical data for Rapastinel remain a valuable foundation for the ongoing development of novel glutamatergic modulators for the treatment of depression.

References

- 1. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of rapastinel (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]

Rapastinel's Engagement with Brain-Derived Neurotrophic Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapastinel (GLYX-13), a tetrapeptide modulator of the N-methyl-D-aspartate (NMDA) receptor, has demonstrated rapid and sustained antidepressant-like effects in preclinical models. A significant body of evidence suggests that these effects are intrinsically linked to its ability to influence brain-derived neurotrophic factor (BDNF) signaling. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Rapastinel's impact on BDNF, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of BDNF signaling has been implicated in the pathophysiology of major depressive disorder (MDD). Rapastinel, a glycine-site functional partial agonist at the NMDA receptor, has emerged as a promising therapeutic candidate due to its rapid antidepressant effects without the dissociative side effects associated with ketamine. A central hypothesis for Rapastinel's mechanism of action is its ability to modulate synaptic plasticity through the enhancement of BDNF signaling pathways. This document synthesizes the current understanding of the intricate relationship between Rapastinel and BDNF.

Mechanism of Action: Rapastinel's Influence on BDNF Signaling

Rapastinel's primary pharmacological action is the modulation of NMDA receptor activity. This initial interaction triggers a cascade of downstream events that ultimately lead to increased BDNF release and signaling. The key steps in this pathway are outlined below.

NMDA Receptor Modulation and AMPA Receptor Activation

Rapastinel acts as a positive allosteric modulator of the NMDA receptor, enhancing its function in a manner distinct from NMDA receptor antagonists like ketamine. This modulation is thought to lead to an increase in synaptic plasticity. While the precise mechanism is still under investigation, evidence suggests that the antidepressant-like effects of Rapastinel are dependent on the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Activation of Downstream Signaling Cascades: ERK and mTOR

The activation of AMPA receptors initiates intracellular signaling cascades, prominently featuring the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (B549165) (mTOR) pathways. Both ERK and mTOR are crucial for protein synthesis, including the synthesis of synaptic proteins and neurotrophic factors like BDNF. Studies have shown that Rapastinel administration leads to the phosphorylation and activation of both ERK and mTOR.[1]

Increased BDNF Release and TrkB Receptor Activation

The culmination of the ERK and mTOR signaling activation is an increase in the synthesis and release of BDNF.[2] Released BDNF then binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), leading to its dimerization and autophosphorylation. This activation of the TrkB receptor is a critical step for mediating the neuroplastic effects of BDNF, including synaptogenesis and enhanced synaptic transmission. The antidepressant effects of Rapastinel have been shown to be dependent on BDNF release and subsequent TrkB activation.[3]

Quantitative Data on Rapastinel's Effect on BDNF

While many studies describe a qualitative increase in BDNF levels following Rapastinel administration, specific quantitative data is less frequently presented in a consolidated format. One key study by Hashimoto et al. (2017) in a social defeat stress model of depression provides a direct comparison of Rapastinel and R-ketamine on BDNF protein levels.

| Brain Region | Treatment Group | Mean BDNF Level (relative to control) | Statistical Significance (vs. Vehicle) |

| Prefrontal Cortex (PFC) | Vehicle | Decreased | - |

| Rapastinel (10 mg/kg) | No significant change | Not Significant | |

| R-ketamine (10 mg/kg) | Significantly attenuated decrease | p < 0.05 | |

| Nucleus Accumbens (NAc) | Vehicle | Increased | - |

| Rapastinel (10 mg/kg) | No significant change | Not Significant | |

| R-ketamine (10 mg/kg) | No significant change | Not Significant | |

| Hippocampus (CA1) | Vehicle | No significant change | - |

| Rapastinel (10 mg/kg) | No significant change | Not Significant | |

| R-ketamine (10 mg/kg) | No significant change | Not Significant | |

| Hippocampus (CA3) | Vehicle | Decreased | - |

| Rapastinel (10 mg/kg) | No significant change | Not Significant | |

| R-ketamine (10 mg/kg) | Significantly attenuated decrease | p < 0.01 | |

| Hippocampus (DG) | Vehicle | Decreased | - |

| Rapastinel (10 mg/kg) | No significant change | Not Significant | |

| R-ketamine (10 mg/kg) | Significantly attenuated decrease | p < 0.01 |

Data adapted from Hashimoto et al. (2017).[4] It is important to note that in this specific model, a single dose of Rapastinel did not significantly alter BDNF levels, in contrast to R-ketamine.

Experimental Protocols

The following sections detail the methodologies commonly employed to investigate the effects of Rapastinel on BDNF and its signaling pathways.

Animal Models

-

Social Defeat Stress Model: This model is used to induce a depressive-like phenotype in rodents. It involves daily exposure of an experimental mouse to a larger, aggressive mouse.[4]

-

Chronic Unpredictable Stress (CUS) Model: This model involves exposing rodents to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia and behavioral despair, mimicking symptoms of depression.

Measurement of BDNF Levels

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Sample Preparation: Brain tissue (e.g., prefrontal cortex, hippocampus) is dissected and homogenized in a lysis buffer containing protease inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.

-

ELISA Procedure: A commercial BDNF ELISA kit is used. Briefly, a 96-well plate is coated with a capture antibody specific for BDNF. The prepared protein lysates and a series of BDNF standards are added to the wells. After incubation, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. Finally, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader. The concentration of BDNF in the samples is determined by comparison to the standard curve.

-

-

Western Blotting:

-

Protein Extraction and Quantification: Similar to the ELISA protocol, protein is extracted from brain tissue. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BDNF. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme or a fluorescent dye.

-

Detection: The protein bands are visualized using a chemiluminescent substrate or by detecting the fluorescent signal. The intensity of the bands is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin).

-

Analysis of Signaling Pathways

-

Western Blotting for Phosphorylated Proteins: To assess the activation of signaling pathways, Western blotting is performed using antibodies that specifically recognize the phosphorylated (i.e., activated) forms of key proteins such as TrkB, ERK, and mTOR, as well as their downstream targets like p70S6K and 4E-BP1. The levels of phosphorylated proteins are typically normalized to the total levels of the respective proteins.

Immunohistochemistry

-

Tissue Preparation: Animals are perfused with a fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and cryoprotected in sucrose. Brain sections are cut using a cryostat or vibratome.

-

Staining: The sections are incubated with a primary antibody against BDNF, followed by a fluorescently labeled secondary antibody. Cell nuclei are often counterstained with a fluorescent dye like DAPI.

-

Imaging: The stained sections are imaged using a fluorescence or confocal microscope to visualize the localization and expression of BDNF within different brain regions and cell types.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. ERK/mTOR signaling may underlying the antidepressant actions of rapastinel in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of R-ketamine and rapastinel antidepressant effects in the social defeat stress model of depression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Rapastinel (GLYX-13): Application Notes and Protocols for In Vivo Rodent Studies

Introduction

Rapastinel, formerly known as GLYX-13, is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] It has been investigated for its potential rapid-acting and long-lasting antidepressant and cognitive-enhancing effects. Unlike NMDAR antagonists such as ketamine, rapastinel modulates NMDAR activity without causing psychotomimetic or dissociative side effects in preclinical models.[1][3] These notes provide a comprehensive overview of dosages, experimental protocols, and mechanisms of action for researchers utilizing rapastinel in in vivo rodent studies.

Data Presentation: Rapastinel Dosage and Administration

The effective dosage of rapastinel in rodents varies depending on the species, the intended effect (antidepressant vs. cognitive enhancement), and the experimental model. The following tables summarize quantitative data from various preclinical studies.

Table 1: Rapastinel Dosage in Rat Models

| Dosage | Administration Route | Animal Model | Primary Outcome | Key Findings | References |

| 1 mg/kg | Intravenous (IV) | Young adult (3 months) and aged (27 months) Sprague Dawley rats | Cognitive Enhancement | Reversed age-related cognitive deficits in multiple learning and memory paradigms, including T-maze and Morris water maze. | [3] |

| 2 mg/kg | Intravenous (IV) | Sprague Dawley rats | Synaptic Plasticity | A single dose induced hippocampal long-term potentiation (LTP) that persisted for up to two weeks. | |

| 3 mg/kg | Intravenous (IV) | Sprague Dawley rats (2-3 months old) | Antidepressant-like Effects | A single dose produced rapid (within 1 hour) and sustained (up to 1 week) antidepressant-like effects in the Forced Swim Test and facilitated fear extinction. | |

| 10 mg/kg | Subcutaneous (s.c.) | Rats | Antidepressant-like Effects | Produced a rapid and sustained antidepressant-like effect in the Forced Swim Test. Associated with brain concentrations of approximately 30 nM. | |

| 30 mg/kg | Subcutaneous (s.c.) | Rats | Antidepressant-like Effects | Produced a maximal antidepressant-like effect. Associated with brain concentrations of approximately 100 nM. Effects were lost at this higher dose in some studies, indicating a potential biphasic dose-response. |

Table 2: Rapastinel Dosage in Mouse Models

| Dosage | Administration Route | Animal Model | Primary Outcome | Key Findings | References |

| 0.3 mg/kg | Intravenous (IV) | C57BL/6J mice with ketamine-induced deficits | Cognitive Enhancement | Considered a sub-effective dose, but potentiated the effects of lurasidone (B1662784) to reverse cognitive deficits. | |

| 0.5 mg/kg | Intravenous (IV) | Chronic Unpredictable Stress (CUS) mice | Antidepressant-like Effects | Part of a dose-range study; effective doses were 5 and 10 mg/kg. | |

| 1.0 mg/kg | Intravenous (IV) | C57BL/6J mice with PCP/ketamine-induced deficits | Cognitive Enhancement | Reversed declarative memory deficits induced by subchronic PCP or ketamine administration. | |

| 3 mg/kg | Intraperitoneal (i.p.) | Chronic Unpredictable Stress (CUS) mice | Antidepressant-like Effects | A single dose reversed CUS-induced deficits in sucrose (B13894) preference and increased immobility in the Forced Swim Test. | |

| 5 mg/kg | Intravenous (IV) | C57BL/6J mice | Antidepressant-like Effects | Continuous 3-day administration produced antidepressant-like actions dependent on ERK/mTOR signaling. | |

| 10 mg/kg | Intravenous (IV) | C57BL/6J mice | Antidepressant-like Effects | Continuous 3-day administration produced potent antidepressant-like actions and potentiated VGF/BDNF/TrkB signaling. |

Signaling Pathways and Mechanism of Action

Rapastinel's therapeutic effects are initiated by its modulation of NMDARs, which triggers a cascade of downstream signaling events associated with neuroplasticity. Unlike channel blockers, rapastinel acts as a positive allosteric modulator, likely at a novel site on the NMDAR, enhancing its function in a manner dependent on glycine. This initial action leads to the activation of several key intracellular pathways.

The antidepressant effects of rapastinel are dependent on the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) and subsequent stimulation of the Brain-Derived Neurotrophic Factor (BDNF), Extracellular signal-Regulated Kinase (ERK), and mammalian Target of Rapamycin (mTOR) signaling pathways. This cascade promotes synaptogenesis, enhances synaptic plasticity (LTP), and ultimately reverses stress-induced neuronal deficits.

Experimental Protocols

Protocol 1: Induction of Depression-like Phenotype using Chronic Unpredictable Stress (CUS)

This protocol is designed to induce a depression-like state in rodents, which can then be used to test the antidepressant-like efficacy of rapastinel.

-

Animals : Male Sprague Dawley rats or C57BL/6J mice are commonly used. House animals individually to prevent social buffering.

-

Stress Paradigm : For 21-35 consecutive days, expose animals to a variable sequence of mild stressors. Stressors may include:

-

Stroboscopic illumination (e.g., 4 hours).

-

Tilted cage (45°) (e.g., 12 hours).

-

Food and water deprivation (e.g., 12-24 hours).

-

Soiled cage (100-200 ml of water in bedding) (e.g., 12 hours).

-

Predator odor exposure (e.g., 30 minutes).

-

Forced swim in cold water (4°C for 5 minutes).

-

Overnight illumination.

-

-

Validation of Model : Before drug administration, confirm the depression-like phenotype using behavioral tests such as the Sucrose Preference Test (for anhedonia) and the Forced Swim Test (for behavioral despair). Stressed animals should show a significant reduction in sucrose preference and increased immobility time compared to non-stressed controls.

-

Drug Administration : Following the stress period, administer rapastinel or vehicle. For acute effects, testing can occur 1 hour post-injection. For sustained effects, testing can be performed at 24 hours, 7 days, and 14 days post-injection.

References

Application Notes and Protocols: Intravenous Administration of Rapastinel

For Research, Scientific, and Drug Development Professionals

Introduction

Rapastinel (formerly GLYX-13) is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts as a novel and selective positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It is an investigational drug that has been evaluated for the adjunctive treatment of Major Depressive Disorder (MDD).[3] Unlike NMDA receptor antagonists such as ketamine, Rapastinel enhances NMDA receptor function without causing psychotomimetic or hallucinogenic side effects.[1][3] It has demonstrated rapid-acting and long-lasting antidepressant effects in both preclinical models and clinical trials.

These application notes provide detailed protocols for the intravenous (IV) administration of Rapastinel in both clinical and preclinical settings, summarize quantitative dosing data, and outline key experimental methodologies.

Data Presentation: Dosing and Administration

The following tables summarize the intravenous dosing parameters for Rapastinel used in published clinical and preclinical studies.

Table 1: Clinical Intravenous Administration Protocols

| Study Phase | Population | Dose | Administration Regimen | Citation |

| Phase 1 | Healthy Volunteers | 900 mg and 1800 mg | Single slow IV bolus. Each 450 mg prefilled syringe was injected at a rate of approximately 1 minute. | |

| Phase 2 | MDD Patients | 1 mg/kg, 5 mg/kg, 10 mg/kg | Single IV dose. | |

| Phase 3 | MDD Patients | 450 mg | IV administration once weekly or once every two weeks as adjunctive therapy. |

Table 2: Preclinical Intravenous Administration Protocols (Rodent Models)

| Model | Species | Dose | Purpose | Citation |

| Cognitive Enhancement | Rat | 1 mg/kg | Assessment of cognitive enhancement in various learning and memory tasks. | |

| Antidepressant-like Effects | Rat | 3 mg/kg | Optimal dose for antidepressant-like effects in the Porsolt forced swim test. | |

| Antidepressant-like Effects | Mouse | 5 mg/kg and 10 mg/kg | Evaluation of antidepressant-like actions and underlying molecular mechanisms. | |

| Chronic Unpredictable Stress | Rat | 3 mg/kg | Reversal of stress-induced deficits and assessment of long-lasting antidepressant effects. | |

| Electrophysiology (LTP) | Rat | 3 mg/kg | Ex vivo assessment of long-term potentiation in hippocampal and mPFC slices 24 hours post-dosing. |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of Rapastinel and a general workflow for preclinical evaluation.

References

- 1. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of rapastinel (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapastinel - Wikipedia [en.wikipedia.org]

- 3. A novel approach to depression? | Drug Discovery News [drugdiscoverynews.com]

Preparing Rapastinel Solutions for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapastinel (formerly GLYX-13) is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts as a partial agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It has demonstrated rapid and sustained antidepressant-like effects in preclinical and clinical studies.[1][2] Unlike NMDA receptor antagonists such as ketamine, rapastinel modulates receptor activity, leading to the activation of downstream signaling pathways associated with neuroplasticity, including the ERK and mTOR pathways, and promoting the release of Brain-Derived Neurotrophic Factor (BDNF).[3] This document provides detailed protocols for the preparation of Rapastinel solutions for in vitro cell culture experiments, along with methodologies for key assays to assess its biological effects.

Data Presentation

The following tables summarize quantitative data from published studies on the use of Rapastinel in in vitro models.

Table 1: Effective Concentrations of Rapastinel in In Vitro Assays

| Assay Type | Cell Type/System | Effective Concentration Range | Observation | Reference |

| NMDA Receptor Activity | Rat primary cortical neurons | 10 - 300 nM | Enhancement of NMDA-induced Ca2+ influx | |

| Rat primary cortical neurons | 100 nM | Maximal enhancement of NMDA-induced calcium flux | ||

| mPFC pyramidal neurons | 100 nM | Significant enhancement of NMDAR-dependent calcium mobilization | ||

| mPFC pyramidal neurons | 0.1 - 1 µM | Increased NMDA-inward current | ||

| Long-Term Potentiation (LTP) | Rat medial prefrontal cortex slices | 20 - 1000 nM | Bath application 30 min prior to LTP induction | |

| Rat hippocampal slices | 0.1 - 100 µM | Enhancement of LTP | ||

| Dendritic Spine Formation | Rat dentate gyrus and medial prefrontal cortex | 3 mg/kg (in vivo dosing) | Increased mature dendritic spine formation 24 hours post-dosing | |

| Neuronal Morphology | Rat primary cortical culture neurons | Not specified | Increased number and length of neuronal branches after 24 hours |

Table 2: Summary of Rapastinel Effects on Signaling Pathways

| Pathway Component | Effect | Cell Type/System | Reference |

| pERK | Increased phosphorylation | Rat primary cortical culture neurons | |

| p-mTOR | Increased phosphorylation | Mouse hippocampus and prefrontal cortex | |

| BDNF | Increased release | Rat primary cortical culture neurons |

Experimental Protocols

Preparation of Rapastinel Stock and Working Solutions

Materials:

-

Rapastinel powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

Sterile, deionized water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM Rapastinel Stock Solution in DMSO:

-

Allow the Rapastinel powder vial to equilibrate to room temperature before opening to prevent condensation.

-

Aseptically weigh the required amount of Rapastinel powder. The molecular weight of Rapastinel is 413.47 g/mol .

-

Dissolve the powder in an appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 4.13 mg of Rapastinel in 1 ml of DMSO.

-

Gently vortex or sonicate the solution to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparing Working Solutions in Cell Culture Medium:

-

Thaw a single aliquot of the 10 mM Rapastinel stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations (e.g., 20 nM to 1 µM).

-

Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

-

Add the Rapastinel working solution to the cell cultures and gently swirl the plate or flask to ensure even distribution.

Assessment of Neuronal Viability (MTT Assay)

Materials:

-

Cells cultured in a 96-well plate

-

Rapastinel working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Rapastinel and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

Following the treatment period, add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation, add 100 µl of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control.

Western Blotting for pERK and p-mTOR

Materials:

-

Cells cultured in 6-well plates or larger flasks

-

Rapastinel working solutions

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pERK, anti-ERK, anti-p-mTOR, anti-mTOR, anti-actin or -tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells and treat with Rapastinel for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Dendritic Spine Analysis

Materials:

-

Primary neuronal cultures on coverslips

-

Rapastinel working solutions

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Fluorescent phalloidin (B8060827) (for F-actin staining) or antibodies against dendritic markers (e.g., MAP2) and spine markers (e.g., synaptophysin, PSD-95)

-

Mounting medium with DAPI

-

Confocal or fluorescence microscope

Protocol:

-

Culture primary neurons on coverslips to an appropriate stage of maturity.

-

Treat the neurons with Rapastinel or vehicle for the desired duration (e.g., 24 hours).

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilize the cells with Triton X-100 for 10 minutes.

-

Block non-specific binding with blocking solution for 1 hour.

-

Incubate with primary antibodies (if applicable) overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies and/or fluorescent phalloidin for 1-2 hours at room temperature.

-

Mount the coverslips onto microscope slides with mounting medium containing DAPI.

-

Acquire images of dendrites using a high-magnification objective on a confocal or fluorescence microscope.

-

Analyze the images using appropriate software (e.g., ImageJ with the NeuronJ plugin) to quantify spine density, morphology, and size.

Mandatory Visualizations

Caption: Proposed signaling pathway of Rapastinel.

Caption: General experimental workflow for in vitro studies.

References

Application Notes: Assessing the Antidepressant-Like Effects of Rapastinel using the Forced Swim Test

Introduction

Rapastinel (formerly GLYX-13) is a tetrapeptide with a novel mechanism of action as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Unlike NMDA receptor antagonists such as ketamine, Rapastinel enhances NMDA receptor function, leading to rapid and sustained antidepressant-like effects without psychotomimetic side effects.[1][3] Its mechanism is linked to the promotion of synaptic plasticity through the activation of key signaling pathways, including the mammalian target of rapamycin (B549165) (mTORC1) and brain-derived neurotrophic factor (BDNF).[4]

The Forced Swim Test (FST), also known as the Porsolt test, is a widely used preclinical behavioral assay to screen for potential antidepressant efficacy. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair." A reduction in the duration of immobility is indicative of an antidepressant-like effect. The FST is a valuable tool for evaluating the dose-dependent and time-course effects of novel compounds like Rapastinel.

These application notes provide a detailed protocol for utilizing the FST to assess the antidepressant-like properties of Rapastinel in a rodent model.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of Rapastinel on immobility time in the rat Forced Swim Test, as reported in preclinical studies.

| Treatment Group | Dose (mg/kg) | Route of Administration | Immobility Time (seconds) | Percent Change vs. Vehicle | Reference |

| Vehicle | - | s.c. | ~160 | - | |

| Rapastinel | 10 | s.c. | ~100 | ~37.5% Decrease | |

| Rapastinel | 30 | s.c. | ~80 | ~50% Decrease |

Note: Data are estimated from graphical representations in the cited literature and presented as approximations.

Experimental Protocols

Forced Swim Test Protocol for Assessing Rapastinel in Rats

This protocol is adapted from standard FST procedures and tailored for the evaluation of intravenously or subcutaneously administered Rapastinel.

1. Materials and Equipment

-

Animals: Male Wistar or Sprague-Dawley rats (200-250g).

-

Rapastinel (GLYX-13): To be dissolved in a sterile vehicle (e.g., 0.9% saline).

-

Forced Swim Test Apparatus: A transparent Plexiglas cylinder (40-50 cm height, 20 cm diameter).

-

Water: Maintained at a temperature of 24-25°C. The depth should be 30 cm to prevent the rat's tail from touching the bottom.

-

Video Recording Equipment: A camera positioned to capture a side view of the swim cylinder for later scoring.

-

Animal Holding Cages: With a heat source for drying animals post-test.

-

Towels: For gently drying the animals.

-

Timer/Stopwatch.

2. Experimental Procedure

The protocol consists of two sessions: a pre-test session (Day 1) and a test session (Day 2).

Day 1: Pre-Test Session (Acclimation)

-

Transport the rats to the testing room at least 1 hour before the session to allow for acclimatization.

-

Fill the swim cylinder with water (24-25°C) to a depth of 30 cm.

-

Gently place each rat individually into the cylinder for a 15-minute swim session.

-

After 15 minutes, remove the rat from the water, gently dry it with a towel, and place it in a heated holding cage for 15-20 minutes before returning it to its home cage.

-

Clean the cylinder and change the water between animals.

Day 2: Test Session

-

Again, allow rats to acclimatize to the testing room for at least 1 hour.

-

Prepare fresh solutions of Rapastinel and the vehicle.

-

Administer Rapastinel or vehicle to the rats. Based on published studies, a single administration is sufficient.

-

Route: Subcutaneous (s.c.) or Intravenous (i.v.).

-

Timing: The test should be conducted 30-60 minutes after drug administration.

-

-

Refill the swim cylinder with fresh water (24-25°C) to a depth of 30 cm.

-

At the designated time post-injection, gently place the rat into the cylinder for a 5-minute test session.

-

Record the entire 5-minute session using the video camera.

-

After the session, remove, dry, and warm the rat as described for Day 1 before returning it to its home cage.

3. Behavioral Scoring

-

Analyze the video recordings of the 5-minute test session. A trained observer, blind to the experimental conditions, should perform the scoring.

-

The primary measure is Immobility Time . A rat is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.

-

Other behaviors that can be scored include:

-

Swimming: Active movement throughout the cylinder.

-

Climbing: Active, vigorous upward-directed movements of the forepaws along the side of the swim cylinder.

-

-

Record the total duration (in seconds) spent in each behavioral state.

4. Data Analysis

-

Calculate the mean immobility time for each treatment group.

-

Compare the immobility times between the Rapastinel-treated groups and the vehicle-control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Bonferroni's).

-

A statistically significant decrease in immobility time in the Rapastinel groups compared to the vehicle group is indicative of an antidepressant-like effect.

Visualizations

Signaling Pathway of Rapastinel```dot